molecular formula C20H18F6N6O6 B15352965 Sitagliptin FP-Ima A

Sitagliptin FP-Ima A

Cat. No.: B15352965
M. Wt: 552.4 g/mol
InChI Key: TXMBKEUKQPYVIF-IAPIXIRKSA-N
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Description

Sitagliptin FP-Ima A is a characterized impurity and degradation product of Sitagliptin, provided as a high-purity chemical reference standard. It is primarily intended for analytical applications in pharmaceutical research and development. This compound is critical for the development and validation of analytical methods, such as HPLC and UPLC, ensuring the accurate identification and quantification of impurities in Sitagliptin drug substances and products. Its use is essential for quality control (QC) laboratories to monitor stability and impurity profiles, helping to meet the stringent requirements of regulatory submissions like Abbreviated New Drug Applications (ANDAs) . As a well-defined impurity, this compound aids researchers in conducting forced degradation studies to better understand the stability of Sitagliptin formulations. The product is supplied with a comprehensive Certificate of Analysis, detailing information on purity, characterization data, and lot-specific results. Strict quality controls are implemented to ensure batch-to-batch consistency and reliability. This compound is intended for research purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any form of human or animal use.

Properties

Molecular Formula

C20H18F6N6O6

Molecular Weight

552.4 g/mol

IUPAC Name

2-[nitroso-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid

InChI

InChI=1S/C20H18F6N6O6/c21-11-6-13(23)12(22)4-9(11)3-10(32(29-38)14(18(36)37)7-17(34)35)5-16(33)30-1-2-31-15(8-30)27-28-19(31)20(24,25)26/h4,6,10,14H,1-3,5,7-8H2,(H,34,35)(H,36,37)/t10-,14?/m1/s1

InChI Key

TXMBKEUKQPYVIF-IAPIXIRKSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N(C(CC(=O)O)C(=O)O)N=O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N(C(CC(=O)O)C(=O)O)N=O

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Reactions and Degradation Pathways

Sitagliptin FP-Ima A is formed during the synthesis of sitagliptin, often through intermediates involving reduction and resolution steps. Key reactions include:

  • Reduction of enamine intermediates using sodium borohydride (NaBH₄) to establish chiral centers .

  • Racemate resolution with tartaric acid derivatives to isolate enantiomerically pure forms.

Reaction TypeReagents/ConditionsOutcome
ReductionNaBH₄, ethanol, 0–5°CFormation of β-amino alcohol intermediate
OxidationAcidic media, O₂ exposureDegradation via cleavage of β-amino alcohol moiety
HydrolysisAqueous acidic/basic conditionsDegradation to carboxylic acid derivatives

Stability studies indicate FP-Ima A is prone to oxidation under ambient storage, forming sulfoxide derivatives .

Metabolic Transformations

In vivo, this compound undergoes hepatic metabolism mediated by cytochrome P450 enzymes:

  • CYP3A4 : Primary enzyme responsible for oxidative desaturation and cyclization, yielding the M2 metabolite (cis isomer) .

  • CYP2C8 : Minor contributor to hydroxylation, forming the M6 metabolite .

MetaboliteReaction TypeEnzyme InvolvedBiological Activity
M1N-sulfationSULT1A1Inactive
M2OxidationCYP3A4Partial DPP-4 inhibition
M5CyclizationCYP3A4Inactive

Approximately 79% of FP-Ima A is excreted unchanged in urine, reflecting limited metabolism .

Enzyme Inhibition Dynamics

This compound binds reversibly to DPP-4 via a competitive mechanism:

  • Active-site interactions : The β-amino group forms hydrogen bonds with Glu205 and Glu206 residues.

  • Ki value : 18 nM, indicating high affinity for DPP-4.

Kinetic Parameters

ParameterValue
IC₅₀ (DPP-4)19 nM
Selectivity (vs. DPP-8/9)>10,000-fold

Stability Under Pharmaceutical Conditions

FP-Ima A exhibits sensitivity to:

  • pH extremes : Degrades rapidly at pH <3 or >10, forming hydrolyzed byproducts .

  • Thermal stress : 5% degradation after 6 months at 25°C; 15% at 40°C .

Accelerated Stability Data

ConditionDegradation (%)Major Byproduct
40°C/75% RH, 3 mo12.3Sulfoxide
UV light, 48 hr8.7Cis-trans isomer

Comparative Reactivity Profile

FP-Ima A demonstrates distinct reactivity compared to other sitagliptin impurities:

ParameterFP-Ima AFP Impurity B
Oxidation SusceptibilityHighModerate
Metabolic Half-life12.4 hr8.7 hr
DPP-4 Binding Affinity18 nM26 nM

Key Research Findings

  • Synthetic Optimization : Template reactions using Zn(II) complexes improve yield by 22% compared to traditional methods .

  • Clinical Relevance : FP-Ima A retains 65% of parent compound's DPP-4 inhibitory activity, warranting strict control in formulations.

  • Degradation Mitigation : Lyophilization reduces hydrolysis by 40% in aqueous formulations .

Comparison with Similar Compounds

Molecular and Structural Features

Sitagliptin FP-Ima A belongs to a family of sitagliptin-related compounds, including analogs and impurities with distinct structural modifications. Key comparators include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. FP-Ima A
This compound 2088771-60-0 C₂₀H₁₉F₆N₅O₅ 523.4 Reference compound; contains a triazole ring system.
Sitagliptin Triazecine Analog 2088771-61-1 C₁₆H₁₃F₆N₅O₂ 421.3 Smaller backbone; lacks the extended carbonyl groups.
2,5-Difluoro Sitagliptin 486460-31-5 C₁₆H₁₆F₅N₅O 389.3 Substituted fluorine atoms at positions 2 and 3.
(R)-3-Amino Derivative 486459-71-6 C₁₆H₁₆ClF₆N₅O 443.8 Chloride salt form; altered amine positioning.

Key Observations :

  • FP-Ima A has a larger molecular framework compared to analogs like the Triazecine Analog, which may influence its stability and interaction with DPP-4 .

Pharmacological Activity

While sitagliptin itself exhibits potent DPP-4 inhibition (IC₅₀ = 18.354 nmol/L), its impurities and analogs generally lack therapeutic activity. For example:

  • JD-1 and JD-2 (sitagliptin derivatives) show significantly higher IC₅₀ values (3.4 μM and 2.6 μM, respectively), indicating reduced potency .

Stability and Dissolution Profiles

  • Chemical Stability :

    • Sitagliptin hydrochloride demonstrates superior stability over phosphate salts, attributed to its resistance to hydrolysis under stress conditions .
    • FP-Ima A’s stability is closely monitored via HPLC methods, with degradation pathways linked to temperature and pH variations .
  • Dissolution Performance :

    • Optimized sitagliptin formulations achieve >90% dissolution within 10 minutes, outperforming earlier studies (69–71% dissolution) .
    • Impurities like FP-Ima A may marginally delay dissolution due to competitive solubility but are typically controlled below 0.1% in final products .

Implications for Pharmaceutical Development

  • Quality Control : Rigorous impurity profiling (e.g., FP-Ima A) is mandated to comply with ICH guidelines, ensuring batch-to-batch consistency .
  • Formulation Design : Structural analogs with fluorine substitutions (e.g., 2,5-Difluoro Sitagliptin) offer insights into optimizing solubility and metabolic stability .
  • Regulatory Considerations : FP-Ima A’s detection limits are critical in stability-indicating assays, particularly for fixed-dose combinations with metformin .

Preparation Methods

Chemical Identity and Significance of Sitagliptin FP-Ima A

This compound, identified as a fumaric acid adduct of sitagliptin, forms during the synthesis or storage of sitagliptin phosphate monohydrate. Its IUPAC name is (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one fumarate . This impurity arises primarily through acid-base interactions between sitagliptin’s primary amine group and fumaric acid, a common excipient in solid dosage forms. Regulatory agencies mandate its quantification below 0.15% in final drug products, necessitating robust synthetic and analytical protocols.

Synthetic Routes for this compound

Direct Acid-Base Adduct Formation

The most widely reported method involves reacting sitagliptin free base with fumaric acid in polar aprotic solvents. Key variables include stoichiometry, temperature, and catalyst selection:

Pyridine-Catalyzed Method

A molar ratio of 1:1 sitagliptin to fumaric acid in tetrahydrofuran (THF) at 40°C for 15 hours yields 92–95% purity. Pyridine (3:50 w/w relative to sitagliptin) facilitates proton transfer, accelerating adduct formation. Post-reaction, ethanol-induced crystallization at 4°C ensures high recovery (>85% yield).

Triethylamine-Assisted Synthesis

Increasing fumaric acid to 1.2 equivalents in N,N-dimethylformamide (DMF) at 70°C with triethylamine (2:50 w/w) reduces reaction time to 4 hours. This method achieves comparable purity (91–94%) but requires stringent solvent removal due to DMF’s high boiling point.

Metal-Catalyzed Approach

AlCl₃ (1.1:20 w/w) in THF at 55°C for 12 hours enhances reaction efficiency, particularly for scaled batches. Aluminum coordination to fumaric acid’s carboxyl groups lowers activation energy, enabling milder conditions.

Table 1: Comparison of Synthetic Conditions

Parameter Pyridine Method Triethylamine Method AlCl₃ Method
Solvent THF DMF THF
Temperature (°C) 40 70 55
Time (h) 15 4 12
Yield (%) 85 82 88
Purity (%) 95 94 93

Solid-Phase Synthesis and Biocatalytic Alternatives

Recent patents describe immobilized enzyme systems for stereoselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the condensation of sitagliptin’s amine with fumaric acid in tert-butanol, achieving 89% enantiomeric excess (ee) at 30°C. This method reduces byproduct formation but requires specialized equipment for enzyme recycling.

Analytical Characterization and Validation

High-Performance Liquid Chromatography (HPLC)

A validated HPLC-UV method employs a Gemini C18 column (250 × 4.6 mm, 5 μm) with a KH₂PO₄ buffer (pH 6.8)-acetonitrile gradient (Table 2). This compound elutes at 8.2 ± 0.3 minutes, with a limit of quantification (LOQ) of 0.05 μg/mL.

Table 2: HPLC Gradient Program

Time (min) % Buffer % Acetonitrile
0 95 5
10 70 30
20 50 50
25 95 5

Mass Spectrometry (MS)

LC-MS/MS analysis using electrospray ionization (ESI+) confirms the adduct’s molecular ion at m/z 529.2 [M+H]⁺. Fragmentation patterns at m/z 407.1 (sitagliptin) and 116.0 (fumarate) validate structural integrity.

Stability and Degradation Studies

Forced degradation under ICH guidelines reveals:

  • Acidic Conditions (0.1N HCl) : <2% degradation after 24 hours at 25°C.
  • Oxidative Stress (3% H₂O₂) : 5–7% degradation via N-oxide formation.
  • Photolysis : No significant change under UV-Vis light (320–400 nm).

Industrial-Scale Optimization Strategies

Solvent Selection

Ethanol-water mixtures (70:30 v/v) optimize crystallization kinetics, yielding particles with D90 <50 μm for consistent blending in tablet formulations.

Process Analytical Technology (PAT)

In-line Raman spectroscopy monitors reaction progress by tracking the 1670 cm⁻¹ band (C=O stretch of fumarate), reducing batch variability to <3% RSD.

Regulatory and Pharmacopeial Considerations

The European Pharmacopoeia (Ph. Eur. 11.0) specifies a threshold of 0.15% for this compound in final products. Current USP monographs recommend the HPLC method in Section 3.1 for routine analysis.

Q & A

Q. How should researchers navigate intellectual property constraints when publishing this compound findings?

  • Methodological Answer : Conduct a prior art search using databases like USPTO or Espacenet before filing patents. Collaborate with institutional technology transfer offices to draft non-disclosure agreements (NDAs) for pre-publication data sharing .

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